molecular formula C20H23F3N2O2 B4306035 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4306035
M. Wt: 380.4 g/mol
InChI Key: BTHBRZDXOCYUEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

The synthesis of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a suitable aniline derivative with a trifluoromethyl-substituted benzaldehyde in the presence of a catalyst can lead to the formation of the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to maximize yield and purity.

Chemical Reactions Analysis

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The presence of the dimethylamino group allows for nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.

Scientific Research Applications

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may serve as a probe for studying biological processes involving heterocyclic compounds.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets. The trifluoromethyl group and the dimethylamino group can interact with enzymes or receptors, modulating their activity. The compound may also participate in electron transfer processes, influencing cellular pathways and biochemical reactions.

Comparison with Similar Compounds

Similar compounds to 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE include other heterocyclic compounds with similar structural features. For example:

    Quinoline derivatives: These compounds share the quinoline core structure and may exhibit similar chemical reactivity and biological activities.

    Trifluoromethyl-substituted compounds: The presence of the trifluoromethyl group can impart unique properties, such as increased lipophilicity and metabolic stability.

    Dimethylamino-substituted compounds: These compounds can participate in similar nucleophilic substitution reactions and may have comparable biological activities.

Properties

IUPAC Name

1-(dimethylamino)-7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2O2/c1-19(2)10-15-18(16(26)11-19)13(9-17(27)25(15)24(3)4)12-7-5-6-8-14(12)20(21,22)23/h5-8,13H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHBRZDXOCYUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC=CC=C3C(F)(F)F)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
Reactant of Route 2
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
Reactant of Route 3
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
Reactant of Route 5
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
Reactant of Route 6
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-[2-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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